molecular formula C13H12N4O2S B15050278 2-(benzenesulfonyl)-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enenitrile

2-(benzenesulfonyl)-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enenitrile

Cat. No.: B15050278
M. Wt: 288.33 g/mol
InChI Key: DGCSDBSLZRGFKT-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enenitrile is a complex organic compound that features a benzenesulfonyl group, a pyrazole ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as an α,β-unsaturated ketone, the pyrazole ring can be formed through cyclization reactions.

    Introduction of the benzenesulfonyl group: This can be achieved by sulfonylation reactions, where a sulfonyl chloride reacts with an amine or alcohol group.

    Formation of the nitrile group: This step might involve the conversion of an aldehyde or ketone to a nitrile using reagents like hydroxylamine followed by dehydration.

Industrial Production Methods

In an industrial setting, the production of such compounds would be optimized for yield and purity. This might involve:

    Catalysts: Use of specific catalysts to increase reaction efficiency.

    Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to convert the nitrile group to an amine.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(benzenesulfonyl)-3-aminoprop-2-enenitrile: Lacks the pyrazole ring.

    3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enenitrile: Lacks the benzenesulfonyl group.

Uniqueness

The presence of both the benzenesulfonyl group and the pyrazole ring in 2-(benzenesulfonyl)-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enenitrile makes it unique, potentially offering a combination of properties not found in simpler analogs.

Properties

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

2-(benzenesulfonyl)-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enenitrile

InChI

InChI=1S/C13H12N4O2S/c1-10-7-13(17-16-10)15-9-12(8-14)20(18,19)11-5-3-2-4-6-11/h2-7,9H,1H3,(H2,15,16,17)

InChI Key

DGCSDBSLZRGFKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC=C(C#N)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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